Bcl-2 抑制剂

描述

B-cell lymphoma 2 inhibitors are a class of compounds that target the B-cell lymphoma 2 protein family, which are key regulators of apoptosis, or programmed cell death. These inhibitors are particularly significant in the treatment of various cancers, as they can induce apoptosis in cancer cells that have developed resistance to other forms of treatment .

科学研究应用

作用机制

安全和危害

Bcl-2 inhibitors have been associated with various safety concerns and potential hazards. For instance, patients undergoing venetoclax treatment often develop drug resistance, leading to a reduced sensitivity to Bcl-2 inhibition therapy . Preliminary safety results for the combination of BGB-11417 and dexamethasone from study BGB-11417-105 have been reported .

生化分析

Biochemical Properties

The Bcl-2 inhibitor interacts with the Bcl-2 protein, which is a part of a large family of Bcl-2-related proteins . These proteins operate by nonenzymatic protein-protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis . The Bcl-2 inhibitor, such as Venetoclax, is a selective Bcl-2 inhibitor that inhibits Bcl-2 by binding to its BH domains . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .

Cellular Effects

The Bcl-2 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bcl-2 inhibitors can suppress cell growth in malignant cells, showing superior activity compared to other treatments .

Molecular Mechanism

The inhibitor binds to the Bcl-2 protein, mimicking the action of the endogenous antagonists of Bcl-2, the BH3-only proteins . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Bcl-2 inhibitor can change over time. For instance, the Bcl-2 inhibitor HZ-L105 showed potent inhibition against Bcl-2 in biochemical assays . Over time, HZ-L105 suppressed cell growth not only in certain cell lines but also in resistant lines .

Dosage Effects in Animal Models

The effects of the Bcl-2 inhibitor can vary with different dosages in animal models. For instance, in a study with mice, the Bcl-2 inhibitor S 55746 was able to restore apoptosis functions impaired by tumorigenesis . The effects varied depending on the dosage and timing of the treatment .

Metabolic Pathways

The Bcl-2 inhibitor is involved in the regulation of the intrinsic or mitochondrial pathway to apoptosis . It interacts with the Bcl-2 protein and other related proteins to regulate this pathway . The inhibitor can also affect metabolic flux or metabolite levels, as seen in leukemia stem cells .

Transport and Distribution

The Bcl-2 inhibitor is transported and distributed within cells and tissues. It is known to bind to the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also interact with other proteins and be distributed to other parts of the cell .

Subcellular Localization

The Bcl-2 inhibitor targets the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also be found in other parts of the cell, depending on the specific type of Bcl-2 inhibitor and the cell type . The subcellular localization of the Bcl-2 inhibitor can affect its activity or function .

准备方法

合成路线和反应条件: B 细胞淋巴瘤 2 抑制剂的合成通常涉及多个步骤,包括形成关键中间体和最终活性化合物。 例如,维奈托克,一种著名的 B 细胞淋巴瘤 2 抑制剂,其合成涉及在受控条件下使用各种试剂和催化剂 。该过程通常包括诸如酰胺键形成、环化和通过色谱法纯化等步骤。

工业生产方法: B 细胞淋巴瘤 2 抑制剂的工业生产需要在保持化合物纯度和功效的同时扩大合成路线。 这通常涉及优化反应条件,使用高通量筛选方法,并采用先进的纯化技术,例如高效液相色谱 .

化学反应分析

反应类型: B 细胞淋巴瘤 2 抑制剂经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化学结构以增强化合物的功效和选择性至关重要 .

常用试剂和条件: 在 B 细胞淋巴瘤 2 抑制剂的合成和修饰中使用的常用试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及各种催化剂,如钯碳 。反应条件通常涉及受控温度、pH 值和溶剂环境,以确保最佳产率。

主要产物: 从这些反应中形成的主要产物通常是活性 B 细胞淋巴瘤 2 抑制剂本身,以及在纯化过程中去除的各种中间体和副产物 .

相似化合物的比较

属性

IUPAC Name |

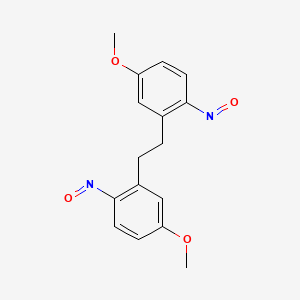

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSXFMHXRZAGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473860 | |

| Record name | Bcl-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383860-03-5 | |

| Record name | Bcl-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)